MS Detection Differentiation by MRM Mass Shift
Fluticasone-d3 17β-carboxylic acid exhibits a distinct mass shift of +3 Da relative to the non-deuterated analyte (FP 17β-CA) due to the incorporation of three deuterium atoms at the 16α-methyl position, enabling baseline-resolved detection via multiple reaction monitoring (MRM) [1]. In a validated UPLC-MS/MS method for human plasma, the protonated precursor → product ion transition for FP 17β-CA-d3 is m/z 456.3 → 293.2, compared with m/z 453.3 → 293.2 for the non-labeled metabolite [1]. This +3 Da mass differential ensures that the internal standard signal is acquired in a separate MRM channel without cross-talk interference from the analyte [1].
| Evidence Dimension | Precursor-to-product ion transition (MRM) mass-to-charge ratio |
|---|---|
| Target Compound Data | Fluticasone-d3 17β-CA: m/z 456.3 → 293.2 |
| Comparator Or Baseline | Fluticasone propionate 17β-CA (non-deuterated): m/z 453.3 → 293.2 |
| Quantified Difference | +3 Da mass shift (Δm/z = 3.0) |
| Conditions | UPLC-MS/MS with ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm), triple quadrupole MS in positive ESI MRM mode |
Why This Matters
This +3 Da mass differential is analytically sufficient to achieve complete MRM channel separation while preserving near-identical chromatographic retention, enabling accurate isotope dilution quantification without the signal overlap that would occur with a non-deuterated analog.
- [1] Nair SG, Patel DP, Sanyal M, Singhal P, Shrivastav PS. Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC-MS/MS at sub pg/mL level. Journal of Pharmaceutical and Biomedical Analysis. 2017;135:1-7. View Source
